molecular formula C10H11BrO B029424 (1-(4-Bromophenyl)cyclopropyl)methanol CAS No. 98480-31-0

(1-(4-Bromophenyl)cyclopropyl)methanol

Cat. No.: B029424
CAS No.: 98480-31-0
M. Wt: 227.1 g/mol
InChI Key: CRMJCMNWILCLLN-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO It is characterized by a cyclopropyl group attached to a methanol moiety, with a bromophenyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropyl)methanol typically involves the reaction of 4-bromobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Bromophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: (1-(4-Bromophenyl)cyclopropyl)ketone.

    Reduction: (1-Phenylcyclopropyl)methanol.

    Substitution: (1-(4-Azidophenyl)cyclopropyl)methanol or (1-(4-Cyanophenyl)cyclopropyl)methanol.

Scientific Research Applications

(1-(4-Bromophenyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can induce conformational changes in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • (1-Phenylcyclopropyl)methanol
  • (1-(4-Chlorophenyl)cyclopropyl)methanol
  • (1-(4-Fluorophenyl)cyclopropyl)methanol

Comparison:

    (1-Phenylcyclopropyl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (1-(4-Chlorophenyl)cyclopropyl)methanol: Similar in structure but with a chlorine atom instead of bromine, leading to variations in electronic properties and reactivity.

    (1-(4-Fluorophenyl)cyclopropyl)methanol: The presence of a fluorine atom affects the compound’s lipophilicity and metabolic stability.

Uniqueness: (1-(4-Bromophenyl)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMJCMNWILCLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604158
Record name [1-(4-Bromophenyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98480-31-0
Record name [1-(4-Bromophenyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-bromophenyl)cyclopropyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester (25 g, 92.89 mmol) was dissolved in THF (175 mL) and was stirred under N2 atmosphere at −4° C. Lithium aluminum hydride (4.58 g, 120.75 mmol) was added in portions and the reaction stirred between 2 to 8° C. for 1 hour. The reaction was worked up using the Fieser method, filtered and concentrated to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-bromophenyl)cyclopropane carboxylic acid (3.0 g, 12.4 mmol) in dry THF (40 mL) under nitrogen atmosphere, was added borane dimethyl sulphide (8.83 mL, 19.8 mmol, 2 M solution in DCM) at 0° C. The reaction mixture was stirred at r.t for 4 h. After the completion of reaction as confirmed by TLC, the reaction mixture was quenched by dropwise addition of methanol until effervescence stopped. Volatiles were evaporated in vacuo and the compound was diluted with ethyl acetate (80 mL). The organic layer was separated; washed with water (3×10 mL), dried over Na2SO4 and concentrated. The crude product obtained was purified by column chromatography (silica gel, 1:4 EtOAc:Pet Ether) to afford title compound (2.7 g, 96%) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.83 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

LiAlH4 (2M in THF) (1.6 mL, 3.20 mmol) was added to a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (480 mg, 1.991 mmol) in THF (12 ml) at 0° C. The reaction mixture was shirred at rt for 45 min, then quenched with water (3 mL) at 0° C. The mixture was diluted with EtOAc (30 mL) and 1N aqueous potassium sodium tartrate and stirred atrt for 2 h. The organic layer was removed. Aqueous layer was extracted with EtOAc. Combined organic layers were dried (MgSO4), filtered and concentrated to afford the title compound that was used without further purification. LC-MS calculated for C10H11BrO 226, No ionization. Rt: 2.85/5.5 min.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

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